Xanthiside
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Overview
Description
Preparation Methods
Xanthiside can be synthesized through several methods. One common synthetic route involves the condensation reaction between thiazine and ketone compounds. Another method includes the reaction of ketone compounds with thioacetic acid esters under basic conditions . Industrial production of this compound typically involves the extraction of the compound from the fruits of Xanthium sibiricum using solvents like methanol, followed by purification through column chromatography .
Chemical Reactions Analysis
Xanthiside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the glucoside moiety can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Xanthiside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Xanthiside involves its interaction with specific molecular targets and pathways. This compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may modulate the activity of key proteins involved in these processes .
Comparison with Similar Compounds
Xanthiside is unique due to its thiazinedione glycoside structure, which is not commonly found in other plants. Similar compounds include:
Xanthiazone: Another thiazinedione glycoside with similar biological activities.
Goitrin: A sulfur-containing compound with anti-inflammatory properties.
Epigoitrin: Similar to Goitrin, it has been studied for its medicinal properties.
This compound stands out due to its unique combination of a thiazinedione core and a glucoside moiety, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H23NO8S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
8,8-dimethyl-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione |
InChI |
InChI=1S/C17H23NO8S/c1-17(2)7(3-8(20)11-15(17)27-6-10(21)18-11)5-25-16-14(24)13(23)12(22)9(4-19)26-16/h3,9,12-14,16,19,22-24H,4-6H2,1-2H3,(H,18,21)/t9-,12-,13+,14-,16-/m1/s1 |
InChI Key |
AKXSDYSKIVXIJA-JCILWVLBSA-N |
Isomeric SMILES |
CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
Canonical SMILES |
CC1(C(=CC(=O)C2=C1SCC(=O)N2)COC3C(C(C(C(O3)CO)O)O)O)C |
Origin of Product |
United States |
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